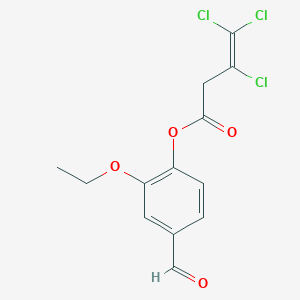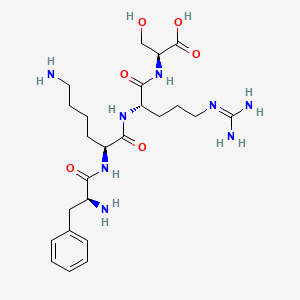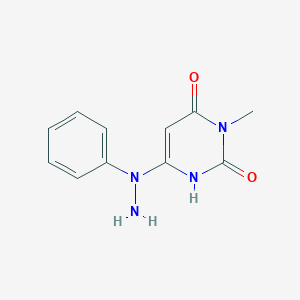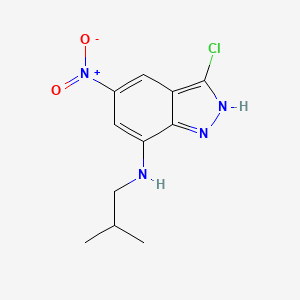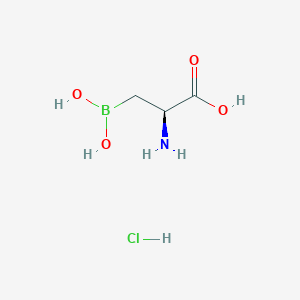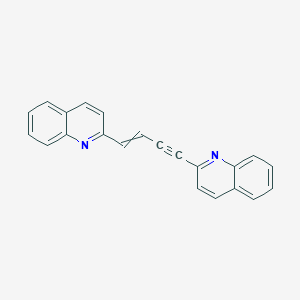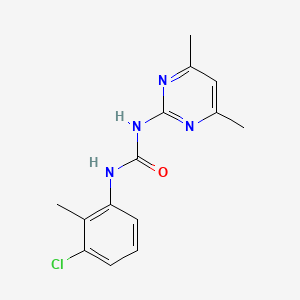
N-(3-Chloro-2-methylphenyl)-N'-(4,6-dimethylpyrimidin-2-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea typically involves the reaction of 3-chloro-2-methylaniline with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable coupling agent. Commonly used coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or uronium salts like HATU. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a nitro or hydroxyl derivative.
Wissenschaftliche Forschungsanwendungen
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and methyl groups can influence its binding affinity and specificity. In chemical reactions, it may act as a nucleophile or electrophile, participating in various reaction pathways.
Vergleich Mit ähnlichen Verbindungen
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea: can be compared with other urea derivatives, such as:
N-Phenyl-N’-(4,6-dimethylpyrimidin-2-yl)urea: Lacks the chloro group, which may affect its reactivity and biological activity.
N-(3-Chloro-2-methylphenyl)-N’-(2-pyrimidinyl)urea: Lacks the methyl groups on the pyrimidine ring, potentially altering its chemical properties.
N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)thiourea: Contains a sulfur atom instead of oxygen in the urea linkage, which can impact its reactivity and stability.
These comparisons highlight the unique structural features of N-(3-Chloro-2-methylphenyl)-N’-(4,6-dimethylpyrimidin-2-yl)urea and their influence on its chemical and biological properties.
Eigenschaften
CAS-Nummer |
616208-83-4 |
|---|---|
Molekularformel |
C14H15ClN4O |
Molekulargewicht |
290.75 g/mol |
IUPAC-Name |
1-(3-chloro-2-methylphenyl)-3-(4,6-dimethylpyrimidin-2-yl)urea |
InChI |
InChI=1S/C14H15ClN4O/c1-8-7-9(2)17-13(16-8)19-14(20)18-12-6-4-5-11(15)10(12)3/h4-7H,1-3H3,(H2,16,17,18,19,20) |
InChI-Schlüssel |
JSBQOPDIFQNHNK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)NC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3,5-Bis(trifluoromethyl)phenyl]-3-chloro-2-hydroxybenzamide](/img/structure/B12596920.png)
![(4R)-2-[(Diphenylphosphanyl)methyl]-4-phenyl-4,5-dihydro-1,3-oxazole](/img/structure/B12596926.png)
![(2S)-2-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}butanoic acid](/img/structure/B12596935.png)
![2-[3-(4-Chlorophenyl)sulfonyl-5-fluoro-2-methylindol-1-yl]acetic acid](/img/structure/B12596937.png)
![Dimethyl 5,6-diethyl[1,1'-biphenyl]-3,4-dicarboxylate](/img/structure/B12596942.png)
